molecular formula C13H14N2O B7418493 3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B7418493
M. Wt: 214.26 g/mol
InChI Key: GICZHEPVSTWZEZ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a pyrroloimidazole core with a methoxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable ketone or aldehyde, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 80-120°C

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Polar solvents like ethanol or methanol

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Continuous flow reactors: to maintain consistent reaction conditions

    Automated purification systems: to isolate the desired product efficiently

    Green chemistry principles: to minimize waste and environmental impact

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(4-Hydroxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

    Reduction: 3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoline

    Substitution: 3-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Scientific Research Applications

3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
  • 3-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
  • 3-(4-Methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Uniqueness

3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for the development of new pharmaceuticals and materials with tailored properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-11-6-4-10(5-7-11)12-9-14-13-3-2-8-15(12)13/h4-7,9H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICZHEPVSTWZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C3N2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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